molecular formula C15H21NO3 B13500382 Benzyl 2-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Benzyl 2-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Cat. No.: B13500382
M. Wt: 263.33 g/mol
InChI Key: PIPCJZKMLGENHI-UHFFFAOYSA-N
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Description

Benzyl 2-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the piperidine class of organic compounds Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the reaction of 2-methylpiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbonyl carbon of the benzyl chloroformate, resulting in the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzyl 2-(carboxymethyl)-2-methylpiperidine-1-carboxylate.

    Reduction: Benzyl 2-(hydroxymethyl)-2-methylpiperidine-1-methanol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(hydroxymethyl)-2-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(hydroxymethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group provides hydrophobic interactions, while the hydroxymethyl and ester groups can form hydrogen bonds with the active site of the target molecule. This binding can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

  • Benzyl 2-(hydroxymethyl)-2-ethylpiperidine-1-carboxylate
  • Benzyl 2-(hydroxymethyl)-2-phenylpiperidine-1-carboxylate
  • Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Comparison: Benzyl 2-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. The presence of the hydroxymethyl group at the 2-position and the benzyl ester group provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

benzyl 2-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-15(12-17)9-5-6-10-16(15)14(18)19-11-13-7-3-2-4-8-13/h2-4,7-8,17H,5-6,9-12H2,1H3

InChI Key

PIPCJZKMLGENHI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCN1C(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

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